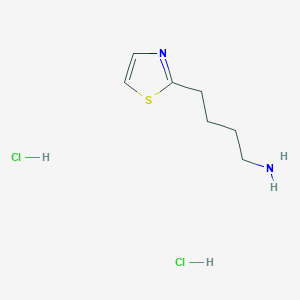
4-(1,3-噻唑-2-基)丁-1-胺二盐酸盐
描述
“4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1251924-01-2 . It has a molecular weight of 229.17 and its IUPAC name is 4-(1,3-thiazol-2-yl)-1-butanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N2S.2ClH/c8-4-2-1-3-7-9-5-6-10-7;;/h5-6H,1-4,8H2;2*1H . This indicates that the compound has a thiazole ring (a five-membered ring containing nitrogen and sulfur) attached to a butan-1-amine group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .科学研究应用
Antimicrobial Activity
Thiazole derivatives, including “4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride,” have been studied for their antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
Research has indicated that thiazole compounds exhibit anticancer activities. They can interfere with the proliferation of cancer cells and may induce apoptosis, which is the programmed cell death crucial for stopping cancer growth .
Antioxidant Effects
Some thiazole derivatives have shown potent antioxidant activity. Antioxidants are important for protecting cells from damage caused by free radicals, which can lead to chronic diseases such as cancer and heart disease .
Anti-Alzheimer’s Activity
The thiazole structure is present in several compounds that have shown promise in treating Alzheimer’s disease. These compounds may interact with enzymes or receptors in the brain, potentially slowing the progression of the disease .
Antihypertensive Applications
Thiazole derivatives have been explored for their antihypertensive effects, which could be beneficial in managing high blood pressure. This application is particularly important given the prevalence of hypertension worldwide .
Anti-Inflammatory Uses
Due to their chemical structure, thiazole compounds can exhibit anti-inflammatory properties. They may inhibit the production of inflammatory cytokines or modulate other inflammatory pathways .
Antidiabetic Potential
Thiazole derivatives have been investigated for their antidiabetic potential. They may affect insulin secretion or insulin sensitivity, which are key factors in the management of diabetes .
Hepatoprotective Effects
Some thiazole compounds have shown hepatoprotective activities, which means they can help protect the liver from damage. This is particularly useful in the context of diseases that affect liver function .
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P265), and using only outdoors or in a well-ventilated area (P271) .
作用机制
Target of Action
Compounds with similar structures have shown significant antifungal and antitubercular activity . These compounds could potentially target enzymes or proteins essential for the survival of these microorganisms.
Mode of Action
Similar compounds have been tested for their in vitro analgesic and anti-inflammatory activities . This suggests that these compounds might interact with specific receptors or enzymes to exert their effects.
Biochemical Pathways
Based on the observed antifungal and antitubercular activities of similar compounds , it can be inferred that this compound might interfere with the biochemical pathways essential for the growth and survival of these organisms.
Pharmacokinetics
The molecular weight of the compound is 22917 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Similar compounds have shown significant antifungal and antitubercular activities , suggesting that this compound might inhibit the growth of these organisms at the molecular and cellular levels.
属性
IUPAC Name |
4-(1,3-thiazol-2-yl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c8-4-2-1-3-7-9-5-6-10-7;;/h5-6H,1-4,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUCTLVQOJBTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



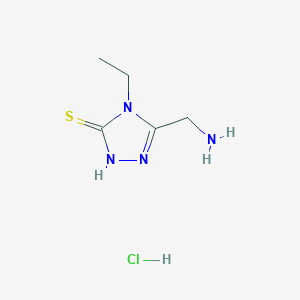


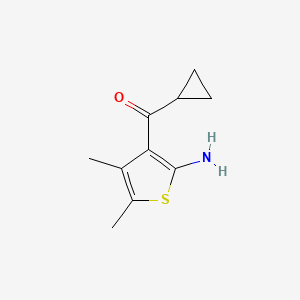
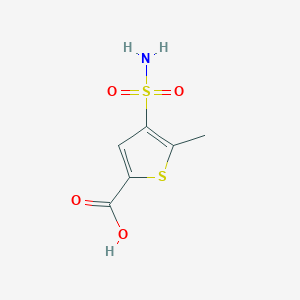
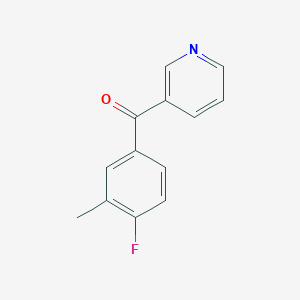

![2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1522857.png)
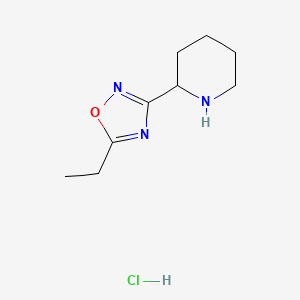
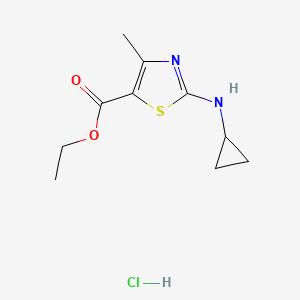
![[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1522860.png)


